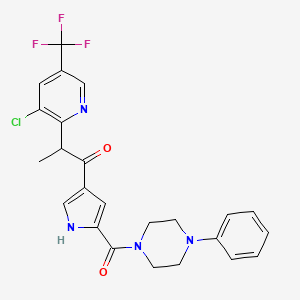
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone is a useful research compound. Its molecular formula is C24H22ClF3N4O2 and its molecular weight is 490.91. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis
Research on related compounds, such as the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlights the importance of chiral intermediates in the development of antidepressant drugs. This process involves microbial reductases for selective reduction, showcasing a method that could potentially be applied to the synthesis of enantiomerically pure forms of related compounds (Choi et al., 2010).
Spectroscopic Identification and Derivatization
The identification and derivatization of selected cathinones using spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, present a methodological framework that could be useful for the detailed study of the structure and properties of similar complex organic molecules (Nycz et al., 2016).
Novel Synthesis Routes
The facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines demonstrate innovative approaches to creating complex heterocyclic compounds. Such methodologies could be adapted for the synthesis and functionalization of pyridinyl-pyrrol compounds, potentially opening new avenues for chemical and pharmaceutical applications (Latif et al., 2003).
Drug Delivery Applications
The encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery highlights a novel approach to enhancing the solubility and therapeutic potential of hydrophobic compounds. This research could inform strategies for the delivery of similarly complex molecules in biomedical contexts (Mattsson et al., 2010).
Optoelectronic and Material Science Applications
Synthesis and characterization of star-shaped pyrrole and thiophene functionalized monomers and the optoelectrochemical properties of corresponding copolymers provide insights into the development of materials with specific electronic and optical properties. Such research could be relevant for the development of new materials based on the pyridinyl-pyrrol structure for applications in electronics and photonics (Ak & Toppare, 2009).
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N4O2/c1-15(21-19(25)12-17(14-30-21)24(26,27)28)22(33)16-11-20(29-13-16)23(34)32-9-7-31(8-10-32)18-5-3-2-4-6-18/h2-6,11-15,29H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNASWOLKPHSUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-(5-((4-phenylpiperazino)carbonyl)-1H-pyrrol-3-yl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)
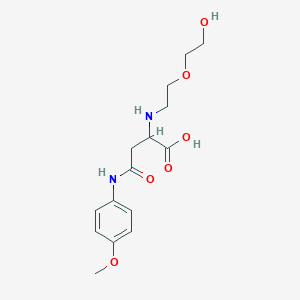
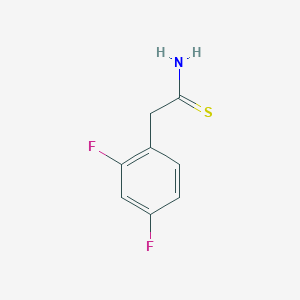
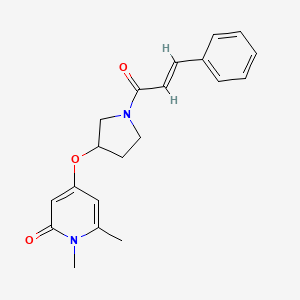

![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(4-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2710469.png)
![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)
![Ethyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2710474.png)
![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)
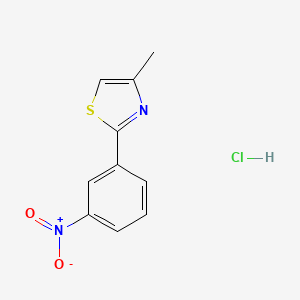
![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)
![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)
![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)